Array ( [bid] => 7176425 ) Buy 2-(2-amino-2-oxoethoxy)-N-(1-benzylpiperidin-4-yl)-N-methylbenzamide

2-(2-amino-2-oxoethoxy)-N-(1-benzylpiperidin-4-yl)-N-methylbenzamide

Catalog No.
S7463066
CAS No.
M.F
C22H27N3O3
M. Wt
381.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-amino-2-oxoethoxy)-N-(1-benzylpiperidin-4-yl)...

Product Name

2-(2-amino-2-oxoethoxy)-N-(1-benzylpiperidin-4-yl)-N-methylbenzamide

IUPAC Name

2-(2-amino-2-oxoethoxy)-N-(1-benzylpiperidin-4-yl)-N-methylbenzamide

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C22H27N3O3/c1-24(22(27)19-9-5-6-10-20(19)28-16-21(23)26)18-11-13-25(14-12-18)15-17-7-3-2-4-8-17/h2-10,18H,11-16H2,1H3,(H2,23,26)

InChI Key

MURQRJNFGOFJJD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=CC=C2)C(=O)C3=CC=CC=C3OCC(=O)N
2-(2-amino-2-oxoethoxy)-N-(1-benzylpiperidin-4-yl)-N-methylbenzamide, also known as BRL-15572, is a compound that belongs to the class of benzamide derivatives. This compound is a potential drug candidate that is being investigated for its therapeutic properties in various fields of research and industry.
Research on BRL-15572 began in the early 2000s when it was identified as a selective antagonist for the dopamine D3 receptor. This receptor is known to play a role in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The discovery of BRL-15572 opened up new possibilities for developing drugs that could target this receptor and potentially treat these diseases.
2.
The molecular formula of BRL-15572 is C30H36N4O3, and its molecular weight is 508.64 g/mol. This compound is a white crystalline powder that is sparingly soluble in water and soluble in organic solvents like methanol and DMSO.
BRL-15572 has a melting point of 174-177°C, and its purity can be determined by HPLC analysis. The compound is stable under normal conditions and can be stored at room temperature for several months without significant degradation.
3.
BRL-15572 can be synthesized through a multi-step process that involves the reaction of various starting materials. One of the key steps in the synthesis is the formation of the benzylpiperidine intermediate, which is then coupled with the N-methylbenzamide moiety to form the final product.
The synthesized product can be characterized by various analytical techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry. These techniques can confirm the identity and purity of the product and ensure that it meets the required specifications for further research.
4. Analytical Methods
Several analytical methods have been developed for the detection and quantification of BRL-15572 in biological samples. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS).
HPLC is the most commonly used method for the analysis of BRL-15572 in biological samples. This technique involves the separation of the compound from other components in the sample and the detection of the compound based on its UV absorbance.
5. Biological Properties
BRL-15572 has been shown to have high affinity and selectivity for the dopamine D3 receptor. This receptor is primarily expressed in the mesocorticolimbic system of the brain and is associated with reward and motivation.
Research has shown that BRL-15572 can modulate dopamine signaling in this system and potentially treat disorders that are associated with altered dopamine function, such as addiction and depression. Studies in animal models have shown that BRL-15572 can reduce drug-seeking behavior and improve depressive-like symptoms.
6.
Several preclinical studies have assessed the toxicity and safety profile of BRL-15572 in animals. These studies have shown that the compound is generally well-tolerated at therapeutic doses and does not cause significant adverse effects on vital organs or behavior.
However, like any drug candidate, BRL-15572 may have potential side effects that need to be carefully evaluated in clinical trials. It is important to note that the compound should only be used under controlled conditions in scientific experiments and not for self-medication.
7.
BRL-15572 has potential applications in various fields of research and industry. It can be used as a tool compound to investigate the function of the dopamine D3 receptor and its role in various neurological and psychiatric disorders.
The compound can also be developed into a therapeutic agent for the treatment of addiction, depression, and other diseases that are associated with altered dopamine function. Additionally, BRL-15572 may have potential applications in drug development and screening, as well as in the development of imaging agents for the visualization of dopamine receptors in the brain.
8.
The current state of research on BRL-15572 is focused on its therapeutic potential in addiction, depression, and other neurological and psychiatric disorders. Several preclinical studies have shown promising results, but more research is needed to evaluate the safety and efficacy of the compound in humans.
BRL-15572 is not currently approved for clinical use, and its development as a drug candidate is still in the early stages. However, the compound has generated significant interest in the scientific community, and it is likely to continue to be studied in the coming years.
9.
The potential implications of BRL-15572 in various fields of research and industry are significant. The compound has the potential to revolutionize the treatment of addiction, depression, and other disorders that are associated with altered dopamine function.
Additionally, BRL-15572 may have applications in drug development and screening and could potentially lead to the discovery of new drugs that target the dopamine D3 receptor. The compound may also have applications in the development of imaging agents for the visualization of dopamine receptors in the brain, which could aid in the diagnosis and treatment of various diseases.
10. Limitations and Future Directions
Despite the promising results of preclinical studies, BRL-15572 still has several limitations that need to be addressed in future research. One of the main limitations is the potential for off-target effects, which may limit the therapeutic potential of the compound.
Additionally, more research is needed to evaluate the long-term safety and efficacy of BRL-15572 in humans. Clinical trials are necessary to determine optimal dosages, route of administration, and potential side effects.
Future research directions on BRL-15572 should focus on addressing these limitations and evaluating the potential of the compound in various neurological and psychiatric disorders. New studies can also explore the combination of BRL-15572 with other drugs or therapies for the treatment of these disorders. Beyond the current scope, further development of the compound may expand its potential application areas.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

381.20524173 g/mol

Monoisotopic Mass

381.20524173 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-27-2023

Explore Compound Types